

# Fenpyrazamine's Efficacy Against Multidrug-Resistant *Botrytis cinerea*: A Comparative Guide

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## Compound of Interest

Compound Name: *Fenpyrazamine*

Cat. No.: B1672532

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## Introduction

*Botrytis cinerea*, the causative agent of gray mold, is a formidable fungal pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.[1][2] The management of this disease is heavily reliant on the application of chemical fungicides. However, the high genetic variability and short life cycle of *B. cinerea* have facilitated the rapid development of resistance to multiple fungicide classes, a phenomenon known as multidrug resistance (MDR).[2][3] This has rendered many conventional fungicides less effective and underscores the critical need for novel active ingredients with different modes of action. **Fenpyrazamine**, a novel fungicide with a unique aminopyrazolinone structure, has been developed to address this challenge. This guide provides an objective comparison of **fenpyrazamine's** performance against sensitive and multidrug-resistant *B. cinerea* isolates, supported by experimental data and detailed protocols.

## Performance of Fenpyrazamine Against *Botrytis cinerea*

**Fenpyrazamine** demonstrates high efficacy against gray mold.[3] Its primary mode of action is the inhibition of the 3-keto reductase enzyme, which is crucial for the C4-demethylation step in the ergosterol biosynthesis pathway.[3] This disruption of sterol production affects the integrity of the fungal cell membrane. While **fenpyrazamine** does not inhibit spore germination, it strongly inhibits the elongation of germ tubes after germination, causing characteristic swelling of the germ tubes.[3][4]

The fungicide exhibits excellent preventive and translaminar activity. In tests on cucumber leaves, **fenpyrazamine** was rapidly absorbed and transferred to untreated areas, providing over 80% control of *B. cinerea* even at low concentrations.[3][5] Furthermore, it shows curative potential by inhibiting lesion development even when applied after infection has occurred.[3][5]

## Efficacy Against Multidrug-Resistant (MDR) Isolates

A key advantage of **fenpyrazamine** is its effectiveness against certain multidrug-resistant strains of *B. cinerea*. The primary mechanisms of multidrug resistance in this pathogen often involve the overexpression of efflux transporters, which actively pump fungicides out of the fungal cell. Two well-characterized MDR phenotypes are:

- MDR1: Associated with the overexpression of the ATP-binding cassette (ABC) transporter gene *atrB*. [3]
- MDR2: Associated with a rearrangement in the promoter of the Major Facilitator Superfamily (MFS) transporter gene *mfsM2*, leading to its overexpression. [3]

Studies have shown that these MDR mechanisms have a significantly lower impact on the activity of **fenpyrazamine** compared to other fungicides. While MDR1 and MDR2 isolates exhibit notable resistance to a reference fungicide (Ref. 4), their resistance to **fenpyrazamine** is minimal, as indicated by the low resistance factors (RF). [3]

Table 1: Antifungal Efficacy of **Fenpyrazamine** Against MDR *Botrytis cinerea* Isolates

Isolate Type	Resistance Mechanism	Fungicide	EC50 (mg/L)	Resistance Factor (RF) <sup>1</sup>
Sensitive	-	Fenpyrazamine	~0.02	1.0
Ref. 4	-	1.0		
MDR1	Overexpression of ABC transporter gene <i>atrB</i>	Fenpyrazamine	-	1.8
Ref. 4	-	7.0		
MDR2	Promoter rearrangement and overexpression of MFS transporter gene <i>mfsm2</i>	Fenpyrazamine	-	1.8
Ref. 4	-	4.4		

<sup>1</sup>Resistance Factor (RF) is calculated as the EC50 value of the tested isolate divided by the EC50 value of the sensitive isolate.[3] Data sourced from a study by Sumitomo Chemical Co., Ltd.[3]

## Comparison with Alternative Fungicides

While **fenpyrazamine** is potent, its performance relative to other fungicides can vary depending on the specific biological activity being measured.

Table 2: Comparative In Vitro Efficacy (EC50 in µg/ml) of Various Fungicides on Mycelial Growth of *Botrytis cinerea*

Fungicide	Chemical Class	EC50 (µg/ml)
Fenpyrazamine	Aminopyrazolinone	0.9
Fludioxonil	Phenylpyrrole	< 0.10
Boscalid	Carboxamide (SDHI)	0.12
Tebuconazole	Triazole (DMI)	0.30
Iprodione	Dicarboximide	0.37
Pyrimethanil	Anilinopyrimidine	50

Source: Kim et al., 2016.[6][7]

As shown in Table 2, fludioxonil is highly effective at inhibiting mycelial growth, with a very low EC50 value.[6][7] **Fenpyrazamine** is also effective, although less so than fludioxonil and boscalid in this specific assay.[6] However, **fenpyrazamine** and pyrimethanil have been noted to be less effective in inhibiting conidial germination and production compared to other fungicides like fludioxonil, boscalid, tebuconazole, and iprodione.[6][7]

Beyond synthetic fungicides, there is growing interest in alternatives for managing *B. cinerea*, including biological control agents like *Trichoderma* and *Bacillus* species, as well as natural compounds such as chitosan and essential oils.[1][8]

## Emergence of Fenpyrazamine Resistance

Despite its novel mode of action, resistance to **fenpyrazamine** has been reported. The first instances were identified in *B. cinerea* isolates from strawberry fields in Spain.[9][10] These studies identified two distinct populations based on their sensitivity to the fungicide.

Table 3: **Fenpyrazamine** Sensitivity in *B. cinerea* Isolates from Spanish Strawberry Fields

Population	Number of Isolates	EC50 Range (µg/ml)
Sensitive	15	0.02 - 1.3
Resistant	10	50.1 - 172.6

Source: Fernández-Ortuño et al., 2018.[9]

Crucially, the resistant isolates showed cross-resistance with fenhexamid, another fungicide that targets the 3-keto reductase enzyme.[4][9] This suggests a target-site-based resistance mechanism and highlights the importance of proper stewardship and alternation of fungicide modes of action to delay the development of resistance.[11]

## Experimental Protocols

### In Vitro Fungicide Sensitivity Test (Mycelial Growth Inhibition)

This protocol is used to determine the half-maximal effective concentration (EC<sub>50</sub>) of a fungicide against the mycelial growth of *B. cinerea*.

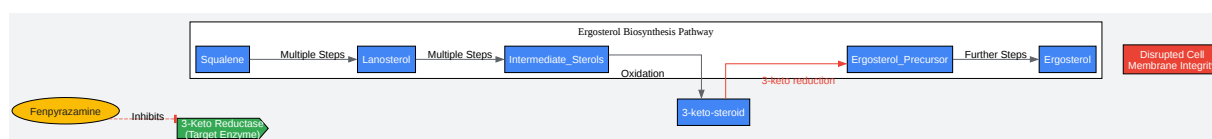
- **Media Preparation:** Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
- **Fungicide Stock Solution:** A stock solution of **fenpyrazamine** is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).
- **Amended Media:** The fungicide stock solution is serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 10 mg/L). A control plate contains only the solvent.
- **Inoculation:** A 5 mm mycelial disc is taken from the margin of an actively growing *B. cinerea* culture and placed in the center of each fungicide-amended and control PDA plate.[12]
- **Incubation:** Plates are incubated at 18-20°C in the dark for 2-3 days.[3][12]
- **Data Collection:** The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate.
- **EC<sub>50</sub> Calculation:** The EC<sub>50</sub> value is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[12]

## In Vivo Plant Protection Assay (Preventive Activity on Cucumber Leaves)

This assay evaluates the ability of a fungicide to prevent infection on plant tissue.

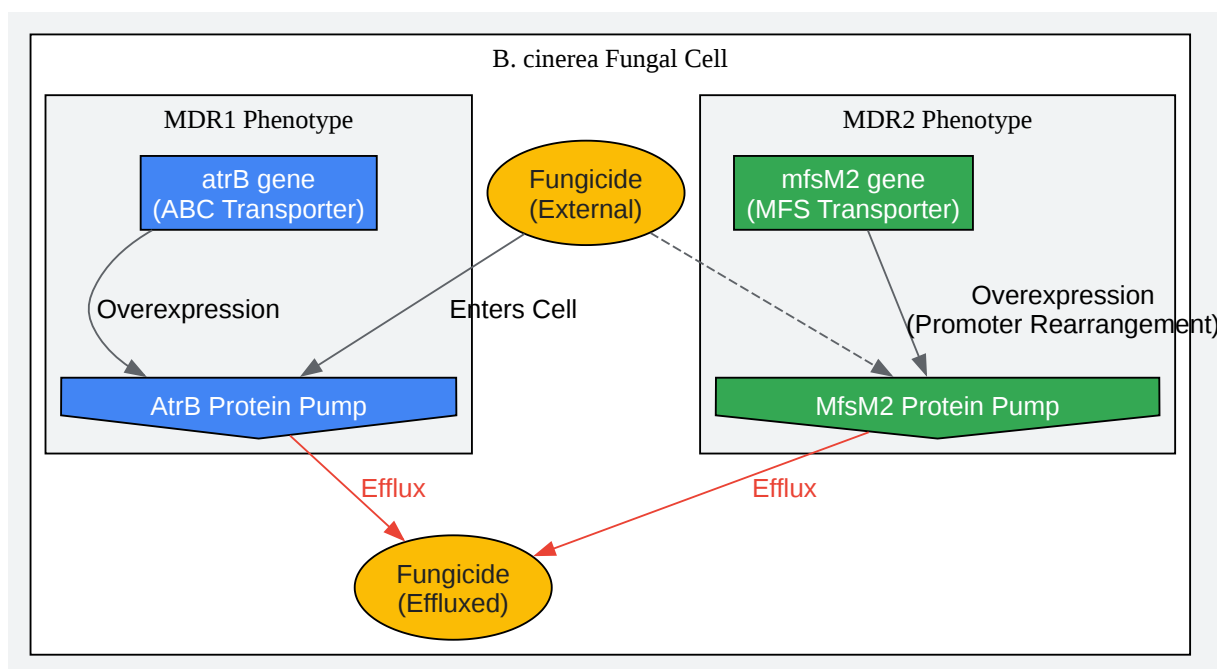
- **Plant Material:** Cucumber plants are grown to the 1.5-leaf stage.
- **Fungicide Application:** A diluted solution of **fenpyrazamine** is sprayed onto the cucumber leaves until runoff. Control plants are sprayed with water or a solvent control.
- **Drying:** The treated plants are allowed to air-dry for 24 hours.
- **Inoculation:** A conidial suspension of *B. cinerea* (e.g.,  $1 \times 10^6$  conidia/mL) is sprayed onto the treated leaves.
- **Incubation:** Plants are placed in a high-humidity chamber (>95% RH) at 20°C for 3-4 days to allow for disease development.
- **Disease Assessment:** The disease severity is evaluated by measuring the lesion area or by using a disease rating scale. The percentage of control is calculated by comparing the disease severity on treated plants to that on control plants.

## Visualizations



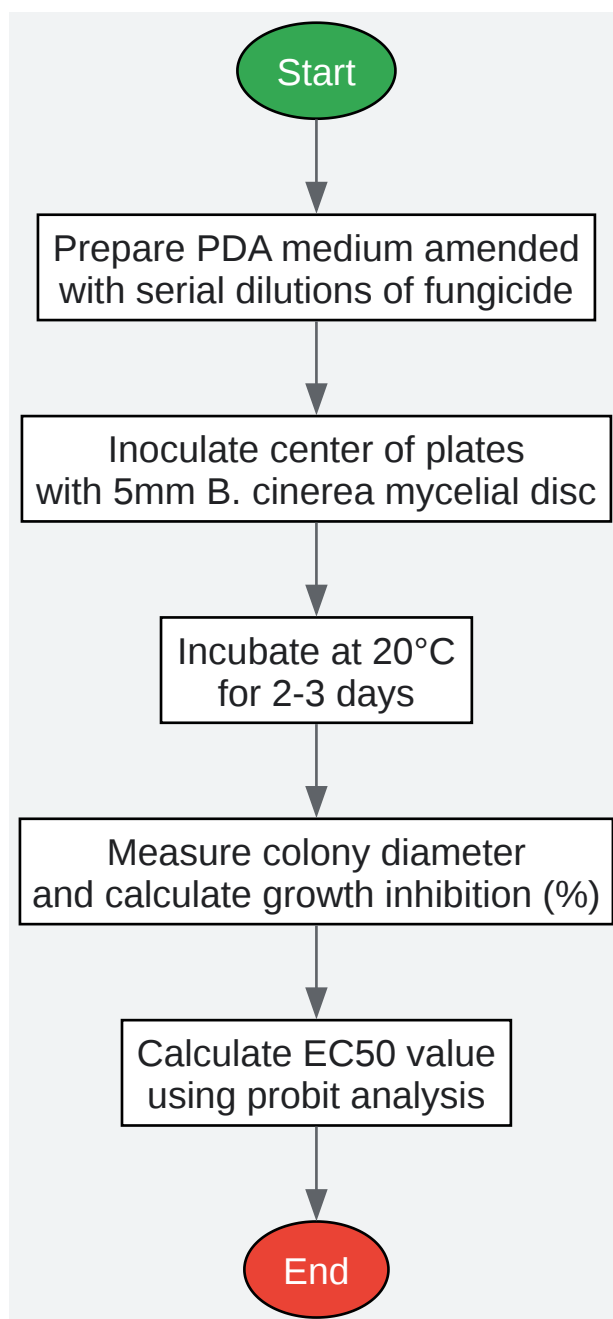
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Caption: **Fenpyrazamine** inhibits the 3-keto reductase enzyme in the ergosterol pathway.



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Caption: Multidrug resistance (MDR) mechanisms involving fungicide efflux pumps.



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